molecular formula C30H31N3O4S2 B2703729 ethyl 2-[[2-[1-[2-[(4-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 532971-20-3

ethyl 2-[[2-[1-[2-[(4-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No. B2703729
CAS RN: 532971-20-3
M. Wt: 561.72
InChI Key: ZYAUECNJBGXWAD-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an indole group, a thiophene group, and a benzoyl group. These groups are common in many biologically active compounds and pharmaceuticals .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the indole and thiophene rings, the introduction of the benzoyl group, and the formation of the various bonds connecting these groups. The exact synthesis would depend on the specific reactions used and the order in which they are carried out .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole and thiophene rings would likely contribute to the compound’s aromaticity, while the benzoyl group could potentially participate in various reactions .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the indole and thiophene rings, as well as the benzoyl group. These groups could potentially participate in various types of reactions, including electrophilic aromatic substitution, nucleophilic substitution, and others .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could increase its stability and potentially its lipophilicity, which could influence its solubility and its ability to cross cell membranes .

Scientific Research Applications

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it, and its use should be in accordance with relevant regulations .

Future Directions

Future research on this compound could involve further exploration of its synthesis, its reactivity, and its biological activity. This could include studies to optimize its synthesis, investigations of its mechanism of action, and testing of its activity against various biological targets .

properties

IUPAC Name

ethyl 2-[[2-[1-[2-[(4-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O4S2/c1-3-37-30(36)27-22-8-6-10-24(22)39-29(27)32-26(34)18-38-25-17-33(23-9-5-4-7-21(23)25)16-15-31-28(35)20-13-11-19(2)12-14-20/h4-5,7,9,11-14,17H,3,6,8,10,15-16,18H2,1-2H3,(H,31,35)(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYAUECNJBGXWAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-[[2-[1-[2-[(4-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

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